Scaffold Topology vs. TRIM24/BRPF1 Clinical Candidate IACS-9571
The target compound features a tetrahydroquinolin-2-one core, distinguishing it from the benzimidazolone core of the advanced TRIM24/BRPF1 inhibitor IACS-9571. IACS-9571 exhibits a Kd of 1.3 nM for TRIM24 and 2.1 nM for BRPF1, with >10 µM Kd against BRD4, demonstrating how core scaffold changes drive profound selectivity shifts within the bromodomain family . As an un-optimized, early-stage fragment, 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide offers a distinctly different starting topology for lead optimization.
| Evidence Dimension | Scaffold topology and selectivity profile |
|---|---|
| Target Compound Data | Tetrahydroquinolin-2-one scaffold; no reported target binding data |
| Comparator Or Baseline | IACS-9571 (benzimidazolone scaffold); TRIM24 Kd = 1.3 nM, BRPF1 Kd = 2.1 nM, BRD4 Kd > 10 µM |
| Quantified Difference | Core scaffold differs; undetermined affinity differential due to lack of target data for the target compound |
| Conditions | DiscoveRx binding assay panel (comparator) |
Why This Matters
For programs seeking novel intellectual property and selectivity profiles distinct from benzimidazolone-based bromodomain inhibitors, this tetrahydroquinolinone scaffold represents a structurally differentiated starting point.
